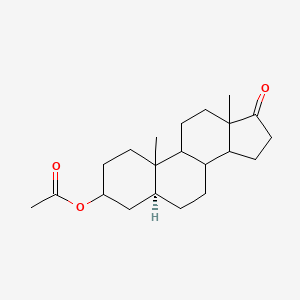![molecular formula C21H16FN3OS B11202739 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-fluorobenzyl)urea](/img/structure/B11202739.png)
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]UREA is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety, a phenyl group, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]UREA typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole derivative, followed by its coupling with a phenyl isocyanate derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]UREA exerts its effects is complex and involves multiple molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through a combination of direct interactions with molecular targets and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]UREA
- 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[(4-BROMOPHENYL)METHYL]UREA
Uniqueness
Compared to similar compounds, 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]UREA is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications.
Properties
Molecular Formula |
C21H16FN3OS |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[(4-fluorophenyl)methyl]urea |
InChI |
InChI=1S/C21H16FN3OS/c22-16-9-5-14(6-10-16)13-23-21(26)24-17-11-7-15(8-12-17)20-25-18-3-1-2-4-19(18)27-20/h1-12H,13H2,(H2,23,24,26) |
InChI Key |
JDWUTEYIWLBCOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-4-(2-furyl)-N-mesityl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11202658.png)
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B11202660.png)
![N-Ethyl-1-(6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide](/img/structure/B11202665.png)
![ethyl 2-[(2,3-dimethoxybenzyl)amino]-3-[(2-ethoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B11202667.png)
![N-(2,4-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11202668.png)
![2-(4-Bromophenyl)-7-(2-methoxyphenyl)-7H,8H-imidazo[1,2-A]pyrazin-8-one](/img/structure/B11202669.png)
![3-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoxalin-2(1H)-one](/img/structure/B11202671.png)
![2,4-Bis(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11202685.png)
![1-(2,5-difluorophenyl)-2-(phenylsulfonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B11202687.png)

![4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11202689.png)
![2-[(5-chloropyridin-2-yl)amino]-N-[2-(dimethylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11202690.png)
![2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenylacetamide](/img/structure/B11202716.png)
![11-[3-(benzyloxy)-4-methoxyphenyl]-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11202724.png)
